H-D-Tyr(3,5-DiBr)-OH.H2O
Description
H-D-Tyr(3,5-DiBr)-OH·H₂O is a halogenated derivative of the amino acid tyrosine, where bromine atoms replace hydrogen at the 3- and 5-positions of the aromatic ring. Its molecular formula is C₉H₉Br₂NO₃·H₂O, with a molecular weight of 338.98 g/mol . Key physicochemical properties include a melting point of 245°C, boiling point of 416.6±45.0°C at 760 mmHg, and a density of 2.014 g/cm³ . The compound is hygroscopic and typically stored at 2–8°C under nitrogen to prevent degradation .
Functionally, 3,5-dibromotyrosine is recognized as a marker for eosinophil-dependent tissue damage, highlighting its role in oxidative stress studies . It is used as a biochemical reagent in peptide synthesis and structural biology research .
Properties
Molecular Formula |
C9H11Br2NO4 |
|---|---|
Molecular Weight |
357.00 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid;hydrate |
InChI |
InChI=1S/C9H9Br2NO3.H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H2/t7-;/m1./s1 |
InChI Key |
AHVWYAAFMAVNCY-OGFXRTJISA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)O)Br)C[C@H](C(=O)O)N.O |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Tyr(3,5-DiBr)-OH.H2O typically involves the bromination of tyrosine. The reaction is carried out in an aqueous medium with bromine as the brominating agent. The reaction conditions include maintaining a controlled temperature and pH to ensure selective bromination at the 3 and 5 positions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactors where tyrosine is treated with bromine under controlled conditions. The product is then purified through crystallization and recrystallization processes to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: H-D-Tyr(3,5-DiBr)-OH.H2O can undergo oxidation reactions, where the phenolic hydroxyl group is oxidized to a quinone derivative.
Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions, reverting the compound back to tyrosine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tyrosine.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: H-D-Tyr(3,5-DiBr)-OH.H2O is used in the synthesis of peptides and proteins, serving as a building block in the development of novel biomolecules.
Biology: In biological research, this compound is used to study the effects of brominated tyrosine residues in proteins and enzymes, providing insights into protein structure and function.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in the development of brominated peptide-based drugs.
Industry: The compound is used in the production of specialized peptides for industrial applications, including enzyme inhibitors and diagnostic reagents.
Mechanism of Action
The mechanism by which H-D-Tyr(3,5-DiBr)-OH.H2O exerts its effects involves the interaction of the brominated tyrosine residue with specific molecular targets. The bromine atoms can participate in halogen bonding, influencing the binding affinity and specificity of peptides and proteins. The compound can also modulate enzymatic activity by altering the electronic and steric properties of the active site.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Tyrosine Derivatives
Halogenation at the 3,5-positions significantly alters tyrosine's physicochemical and biological properties. Below is a comparative analysis of dibromo-, diiodo-, and methylated analogs:
Key Observations:
- Halogen Effects: Bromine (atomic mass ~80) and iodine (~127) substitutions increase molecular weight and hydrophobicity (higher LogP) compared to non-halogenated tyrosine. Iodinated derivatives are heavier and may exhibit distinct radiation-related applications .
- Methylation : The methyl ester in H-D-Tyr(Me)-OH reduces polarity, enhancing lipid solubility for membrane permeability studies .
Protected Derivatives: Fmoc-D-Tyr(3,5-DiBr)-OH
Protection with fluorenylmethyloxycarbonyl (Fmoc) groups is critical in solid-phase peptide synthesis.
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Storage Conditions |
|---|---|---|---|---|
| Fmoc-D-Tyr(3,5-DiBr)-OH | 204693-22-1 | C₂₄H₁₉Br₂NO₅ | 561.22 | 2–8°C |
Key Differences:
- Molecular Weight : Fmoc protection increases the molecular weight from 338.98 to 561.22 g/mol, altering solubility and handling requirements .
- Applications : The Fmoc group enables stepwise peptide chain elongation, whereas the unprotected form is used in final deprotection steps or standalone studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
